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For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic Data of Galbinic Acid
This technical guide provides a comprehensive overview of the spectroscopic data for galbinic
acid, a depsidone isolated from the lichen Usnea undulata. The information presented is

crucial for the identification, characterization, and further investigation of this moderately active

antibacterial compound.

Galbinic acid, with the molecular formula C₂₀H₁₄O₁₁ and a molecular weight of 430.3 g/mol , is

an off-white solid soluble in various organic solvents, including ethanol, methanol, DMF, and

DMSO.[1] Its structure was first elucidated by Elix and Engkaninan in 1975, relying heavily on

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While the seminal work by Elix and Engkaninan references the use of proton NMR (p.m.r.) in

the structural elucidation of galbinic acid, specific chemical shift values from this original

publication are not readily available in summarized formats. Further research is required to

obtain and tabulate the complete ¹H and ¹³C NMR data.

Infrared (IR) Spectroscopy
The infrared spectrum of galbinic acid and its derivatives shows characteristic absorption

bands indicative of its functional groups. For instance, a derivative of galbinic acid exhibits
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strong carbonyl (C=O) stretching vibrations at 1780, 1748, 1650, and 1622 cm⁻¹. Another

related compound shows a carbonyl peak at 1642 cm⁻¹. These absorptions are typical for the

ester and ketone functionalities present in the depsidone core structure.

Functional Group Characteristic Absorption (cm⁻¹)

Carbonyl (C=O) 1780, 1748, 1650, 1622, 1642 (from derivatives)

Mass Spectrometry (MS)
Mass spectrometric analysis provides valuable information about the molecular weight and

fragmentation pattern of galbinic acid. High-resolution mass spectrometry has identified the

molecular anion of galbinic acid at a mass-to-charge ratio (m/z) of 429.0463.

Ion m/z

[M - H]⁻ 429.0463

Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the

spectroscopic data presented above.

Isolation of Galbinic Acid
A typical isolation protocol for galbinic acid from its natural source, Usnea undulata, involves

the following steps:

Dried Lichen Material
(Usnea undulata)

Soxhlet Extraction
(e.g., with ether or acetone) Solvent Evaporation

Chromatographic Separation
(e.g., column chromatography

or preparative TLC)
Recrystallization Pure Galbinic Acid

Click to download full resolution via product page

Caption: General workflow for the isolation of galbinic acid.
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Extraction: The dried and ground lichen material is subjected to extraction using a suitable

organic solvent, such as diethyl ether or acetone, in a Soxhlet apparatus.

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude

residue.

Chromatography: The crude extract is then subjected to chromatographic techniques, such

as column chromatography or preparative thin-layer chromatography (TLC), to separate the

different chemical constituents.

Purification: Fractions containing galbinic acid are collected and further purified by

recrystallization from an appropriate solvent system to yield the pure compound.

Spectroscopic Analysis
¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300-

600 MHz for ¹H NMR). The purified galbinic acid sample is dissolved in a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). Chemical shifts are reported in parts per million

(ppm) relative to an internal standard, such as tetramethylsilane (TMS).

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A small

amount of the solid sample is typically mixed with potassium bromide (KBr) to form a pellet, or

analyzed as a thin film. The spectrum is recorded over the mid-infrared range (typically 4000-

400 cm⁻¹).

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic

system like liquid chromatography (LC-MS). For high-resolution mass data, techniques such as

electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are

employed. The sample is dissolved in a suitable solvent and introduced into the ion source.

Data is collected in either positive or negative ion mode.

Logical Relationships in Spectroscopic Data
Analysis
The interpretation of spectroscopic data is a logical process where information from different

techniques is combined to elucidate the chemical structure of a compound like galbinic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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